Rebaudioside A - 58543-16-1

Rebaudioside A

Catalog Number: EVT-279842
CAS Number: 58543-16-1
Molecular Formula: C44H70O23
Molecular Weight: 967.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside A (RebA) is a natural, non-nutritive sweetener extracted from the leaves of the Stevia rebaudiana Bertoni plant, a member of the Asteraceae (Compositae) family, native to South America. [] RebA is classified as a diterpene glycoside, specifically a steviol glycoside, due to its structural similarity to steviol, the aglycone precursor of all steviol glycosides. [, ] It is recognized for its intensely sweet taste, being approximately 200-400 times sweeter than sucrose (table sugar), with a clean, sugar-like taste profile and minimal bitterness or aftertaste compared to other steviol glycosides like stevioside. [, , ] RebA has gained significant attention in scientific research due to its potential as a natural alternative to sugar and artificial sweeteners in food, beverages, and pharmaceuticals. [, , , ]

Future Directions

Optimization of Production Methods:

Further research is needed to optimize existing and explore novel methods for RebA production. [] This includes improving the efficiency and sustainability of enzymatic bioconversion techniques, developing cost-effective purification processes, and exploring alternative sources of RebA, such as genetically modified yeast or bacteria.

Structure-Function Relationship Studies:

A deeper understanding of the structure-function relationship of RebA and its interaction with the sweet taste receptor is crucial. [] Such studies can guide the development of novel steviol glycoside derivatives with improved sweetness profiles, enhanced stability, and reduced bitterness.

Health Effects and Safety Assessments:

Continued research is necessary to fully elucidate the long-term health effects of RebA consumption. [, , , ] This includes investigating its potential impact on glucose metabolism, gut microbiota, and other physiological systems, particularly in vulnerable populations such as pregnant women and children. [, , , ]

Relevance: Stevioside is structurally similar to Rebaudioside A, both being steviol glycosides. They differ in the number and type of sugar molecules attached to the steviol aglycone. [, , ] The presence and ratio of stevioside to Rebaudioside A significantly influence the overall taste profile of stevia extracts. [] Research focuses on methods to convert stevioside to Rebaudioside A to enhance the sweetness quality and reduce bitterness. []

Rebaudioside B

Compound Description: Rebaudioside B is another steviol glycoside found in Stevia rebaudiana leaves. [] It contributes to the overall sweetness profile of the plant extract.

Relevance: Rebaudioside B is structurally related to Rebaudioside A, differing in the sugar moieties attached to the steviol aglycone. [] While both contribute to sweetness, their ratios in different Stevia rebaudiana extracts can vary, impacting the overall taste profile.

Rebaudioside C

Compound Description: Rebaudioside C, like Rebaudioside A and B, is a steviol glycoside and natural sweetener found in Stevia rebaudiana. []

Relevance: Similar to other rebaudiosides, Rebaudioside C shares a core structure with Rebaudioside A but exhibits differences in the attached sugar groups. [] This structural variation can lead to differences in sweetness intensity and taste quality.

Dulcoside A

Compound Description: Dulcoside A is a steviol glycoside present in Stevia rebaudiana. []

Relevance: As a member of the steviol glycoside family, Dulcoside A has structural similarities to Rebaudioside A, with variations primarily in the sugar units linked to the steviol backbone. [] These structural nuances may result in differing sweetness properties compared to Rebaudioside A.

Steviolbioside

Compound Description: Steviolbioside is a steviol glycoside found in Stevia rebaudiana. []

Relevance: Steviolbioside, structurally analogous to Rebaudioside A, is another compound found in Stevia rebaudiana extracts. [] Their presence and ratios can affect the sweetness and taste profile of the extract.

O-α-D-glucosyl-(1″→6') rebaudioside A (RebAG1)

Compound Description: RebAG1 is a derivative of Rebaudioside A produced through enzymatic glucosylation using the glucansucrase enzyme GTF180-ΔN from Lactobacillus reuteri 180. [] This modification enhances its solubility and improves its taste profile. []

Relevance: RebAG1 is a glucosylated form of Rebaudioside A, with an additional glucose molecule attached. [] This structural modification leads to improved solubility, acid and thermal stability compared to Rebaudioside A, making it a potentially superior sweetener for beverages. [, ]

Isosteviol

Compound Description: Isosteviol is a diterpenoid compound related to steviol, the aglycone of steviol glycosides like rebaudioside A. []

Relevance: Isosteviol is structurally related to the core structure of Rebaudioside A. [] Although it lacks the sugar moieties that contribute to sweetness, its presence in stevia extracts is monitored due to potential safety concerns.

Rebaudioside A Polymorphs and Amorphous Forms

Compound Description: Rebaudioside A can exist in various solid forms, including anhydrous polymorphs, solvated polymorphs, and amorphous forms. These forms differ in their crystal structures and physical properties. [, ]

Relevance: The different polymorphic and amorphous forms of Rebaudioside A can significantly impact its solubility, stability, and taste profile. [, ] Understanding these forms is crucial for optimizing its use as a sweetener in various applications.

Rebaudioside A Derivatives

Compound Description: Rebaudioside A derivatives are chemically modified forms of Rebaudioside A, designed to alter its taste profile, stability, or other properties. []

Relevance: Scientists are exploring ways to create Rebaudioside A derivatives with improved sweetness characteristics, such as reduced bitterness or lingering aftertaste, to enhance its suitability as a sugar substitute. []

Source

Rebaudioside A is primarily extracted from the leaves of Stevia rebaudiana, which is native to South America. The leaves contain several steviol glycosides, with rebaudioside A being one of the most abundant and sweetest. The extraction process typically involves water or organic solvents to isolate the glycosides from the leaf material.

Synthesis Analysis

Rebaudioside A can be synthesized through various methods, including enzymatic transglycosylation and chemical synthesis.

Enzymatic Synthesis

One prominent method involves the enzymatic conversion of stevioside, another steviol glycoside, into rebaudioside A using specific enzymes such as glucosyltransferases. For instance, Leuconostoc kimchii dextransucrase has been employed to achieve a conversion yield of approximately 40.3% in synthesizing rebaudioside A-like compounds .

Chemical Synthesis

Chemical methods also exist, although they are less common than enzymatic approaches. These methods typically involve complex synthetic pathways that may not be as environmentally friendly or cost-effective as enzymatic methods.

Technical Parameters

  • Enzymatic Reaction Conditions: Optimal conditions for enzymatic synthesis often include specific pH levels (around 5-7), temperatures (typically 30-50°C), and reaction times that can range from several hours to days depending on the enzyme used .
Molecular Structure Analysis

Rebaudioside A has a complex molecular structure characterized by multiple sugar moieties attached to a steviol backbone. Its molecular formula is C27H46O23C_{27}H_{46}O_{23} with a molecular weight of approximately 965.4 g/mol.

Structural Features

  • Glycosidic Bonds: The structure consists of glucose units linked through glycosidic bonds, which contribute to its sweetness.
  • Stereochemistry: The stereochemistry around the sugar units plays a crucial role in its interaction with taste receptors.

Spectroscopic Data

Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used techniques for analyzing the structure of rebaudioside A, providing insights into its molecular composition and structural integrity .

Chemical Reactions Analysis

Rebaudioside A participates in various chemical reactions, primarily involving hydrolysis and glycosylation.

Hydrolysis

Hydrolysis reactions can lead to the breakdown of rebaudioside A into simpler sugars and steviol, especially under acidic or enzymatic conditions. This reaction is crucial for understanding its stability in food products.

Glycosylation Reactions

Glycosylation reactions are significant for synthesizing derivatives of rebaudioside A with altered sweetness profiles or improved solubility. These reactions typically involve transferring sugar moieties to different acceptor molecules.

Mechanism of Action

The sweetness of rebaudioside A is primarily mediated through its interaction with sweet taste receptors on the tongue, specifically the G-protein-coupled receptors such as hTAS1R2/hTAS1R3.

Interaction with Taste Receptors

Rebaudioside A binds to these receptors, triggering a signaling cascade that results in the perception of sweetness. Studies suggest that specific structural features, such as the sugar moiety at the C-3'' position, influence its binding affinity and sweetness intensity .

Computational Analysis

Molecular simulation studies have been conducted to explore how rebaudioside A interacts with these receptors at a molecular level, providing insights into its potential bitterness reduction compared to other steviol glycosides .

Physical and Chemical Properties Analysis

Rebaudioside A exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water, making it suitable for various food and beverage applications.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or light.
  • Sweetness Profile: Approximately 50-300 times sweeter than sucrose, depending on concentration.

Relevant Data

  • Melting Point: Approximately 200°C.
  • pH Stability Range: Effective within a pH range of 3-7 .
Applications

Rebaudioside A finds extensive applications across various industries:

  • Food Industry: Used as a natural sweetener in beverages, desserts, and snacks, often marketed as a zero-calorie alternative.
  • Pharmaceuticals: Employed in formulations where sugar reduction is desired without compromising taste.
  • Cosmetics: Incorporated into products for its sweet taste and potential skin benefits.

The increasing demand for natural sweeteners has led to ongoing research into optimizing extraction and synthesis methods for rebaudioside A, ensuring its availability as a safe and effective sweetening agent in diverse applications.

Properties

CAS Number

58543-16-1

Product Name

Rebaudioside A

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosyl-13-hydroxykaur-16-en-19-oic acid
19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosylsteviol
rebaudioside A

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

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